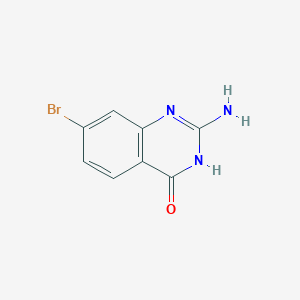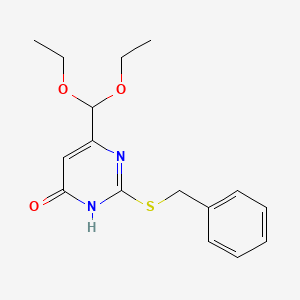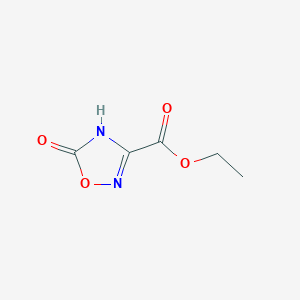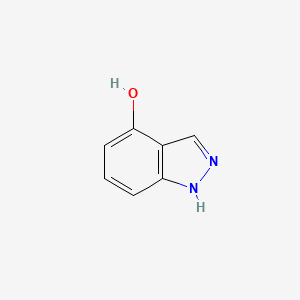
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one
Übersicht
Beschreibung
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one, or 6-ethyl-5-amino-3-furancarboxamide, is a heterocyclic compound found in nature, and has been studied for its potential medicinal properties. It is a pyrazole derivative, and has been studied for its ability to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has been studied for its potential to act as an anti-inflammatory agent, and has been found to have anti-tumor, anti-oxidant, and anti-allergic properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds containing the pyrazole and furan rings, such as the one , have been synthesized and shown to exhibit significant antimicrobial properties . These compounds have been tested against various bacterial strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as fungal strains like Aspergillus niger and Candida albicans. The presence of electron-withdrawing groups or halogens on the phenyl ring enhances antimicrobial activity, suggesting potential for the development of new antimicrobial agents.
Antitubercular Potential
Imidazole-containing compounds, which share structural similarities with the target compound, have been evaluated for their antitubercular activity against Mycobacterium tuberculosis . The presence of certain substituents has shown to increase the potency against this pathogen, indicating that similar modifications to the target compound could yield promising antitubercular agents.
Anticancer Activity
Novel chalcones with a furan-pyrazole moiety have been investigated for their effectiveness against lung carcinoma cell lines (A549) . These studies involve molecular docking and various molecular techniques to understand the compounds’ mechanisms of action, suggesting that the target compound could be a candidate for anticancer drug development.
Antileishmanial and Antimalarial Evaluation
Research has been conducted on compounds with structural features similar to the target compound for their antileishmanial and antimalarial activities . Molecular docking studies help in understanding the interaction of these compounds with biological targets, which is crucial for the design of new drugs to combat these diseases.
Anti-inflammatory and Analgesic Properties
Compounds with pyrazole nuclei, like the target compound, are known to possess anti-inflammatory and analgesic properties . These activities are highly valuable in the development of new treatments for conditions causing inflammation and pain.
Antioxidant Properties
The pyrazole nucleus is also associated with antioxidant properties . Antioxidants are important for protecting cells from damage caused by free radicals, and the target compound could contribute to the development of new antioxidant therapies.
Antiviral Activity
Imidazole derivatives have shown antiviral activity , which could be extrapolated to the target compound due to its structural similarity. This opens up possibilities for research into new antiviral drugs, especially in the face of emerging viral diseases.
Antiulcer Activity
The core structure of imidazole, which is related to the target compound, is found in drugs with antiulcer activity . This suggests potential applications in the treatment of ulcers, with the possibility of the target compound being used as a lead structure for developing new antiulcer medication.
Eigenschaften
IUPAC Name |
2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-4-ethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-2-8-6-12(19)16-13(15-8)18-11(14)7-9(17-18)10-4-3-5-20-10/h3-7H,2,14H2,1H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAASIRINWZTCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384418.png)
![3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1384419.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384426.png)
![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)





![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B1384436.png)

![2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B1384439.png)
